2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one
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Overview
Description
2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one involves multiple steps, starting with the preparation of the core benzoxazinone structure This is typically achieved through a cyclization reaction involving an appropriate precursor The pyrrolidine moiety is then introduced via a nucleophilic substitution reaction, followed by the addition of the phenylpropyl group through a Friedel-Crafts acylation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate specific biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-oxoethanoate: A simpler compound with similar functional groups.
4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one: Lacks the hydroxy-oxoacetate group but has a similar core structure.
Uniqueness
2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
23150-87-0 |
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Molecular Formula |
C23H24N2O7 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H22N2O3.C2H2O4/c24-19(16-6-2-1-3-7-16)11-13-22-12-10-17(14-22)23-18-8-4-5-9-20(18)26-15-21(23)25;3-1(4)2(5)6/h1-9,17H,10-15H2;(H,3,4)(H,5,6) |
InChI Key |
TWMLWKLBZZPGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CC1N2C(=O)COC3=CC=CC=C32)CCC(=O)C4=CC=CC=C4.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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